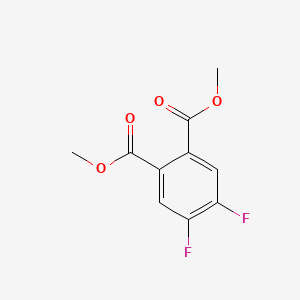

Dimethyl 4,5-difluorophthalate

CAS No.: 18959-32-5

Cat. No.: VC13612795

Molecular Formula: C10H8F2O4

Molecular Weight: 230.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18959-32-5 |

|---|---|

| Molecular Formula | C10H8F2O4 |

| Molecular Weight | 230.16 g/mol |

| IUPAC Name | dimethyl 4,5-difluorobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |

| Standard InChI Key | HILIWOHKVDWHAP-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Dimethyl 4,5-difluorophthalate consists of a benzene ring substituted with two fluorine atoms at the 4- and 5-positions and two methoxycarbonyl groups (-COOCH₃) at the 1- and 2-positions. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs. The IUPAC name is dimethyl 4,5-difluorobenzene-1,2-dicarboxylate, and its CAS registry number is 18959-31-4 (shared with its precursor acid) .

Table 1: Key Identifiers of Dimethyl 4,5-Difluorophthalate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₂O₄ |

| Molecular Weight | 234.17 g/mol |

| CAS Number | 18959-31-4 |

| SMILES | COC(=O)C1=C(C(=O)OC)F)C(F)=C1 |

| InChI Key | FFSBOABNRUJQFW-UHFFFAOYSA-N |

Synthesis and Manufacturing

Esterification of 4,5-Difluorophthalic Acid

The primary synthesis route involves the esterification of 4,5-difluorophthalic acid with methanol, catalyzed by thionyl chloride (SOCl₂). This method, adapted from analogous phthalate ester syntheses , proceeds via a two-step mechanism:

-

Activation of Carboxylic Acids: Thionyl chloride converts the carboxylic acid groups into acyl chlorides.

-

Nucleophilic Substitution: Methanol reacts with the acyl chlorides to form the diester.

Optimal Conditions:

-

Molar ratio of thionyl chloride to acid: 2.5:1

-

Solvent: Methanol (30 mL per 0.005 mol acid)

-

Temperature: Reflux (≈65°C)

-

Yield: ~78% after purification via silica gel chromatography .

Table 2: Reaction Parameters for Esterification

| Parameter | Value |

|---|---|

| Catalyst | Thionyl chloride |

| Solvent | Methanol |

| Molar Ratio (SOCl₂:Acid) | 2.5:1 |

| Reaction Time | 4–6 hours |

| Purification | Column chromatography |

Physicochemical Properties

Thermal Stability and Phase Behavior

Dimethyl 4,5-difluorophthalate exhibits a melting point of 81–82°C and a predicted boiling point of 378.7±42.0°C, derived from computational models . The fluorine atoms enhance thermal stability by increasing intermolecular van der Waals interactions.

Spectroscopic Characteristics

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretching) and 1284 cm⁻¹ (C-F stretching) .

-

Nuclear Magnetic Resonance (NMR):

Table 3: Physical Properties of Dimethyl 4,5-Difluorophthalate

| Property | Value |

|---|---|

| Melting Point | 81–82°C |

| Boiling Point | 378.7±42.0°C (Predicted) |

| Density | 1.644±0.06 g/cm³ (Predicted) |

| pKa | 2.55±0.10 (Predicted) |

Chemical Reactivity and Applications

Role in Phthalocyanine Synthesis

Dimethyl 4,5-difluorophthalate is a precursor to fluorinated phthalocyanines, which are used in:

-

Organic Photovoltaics: Enhanced electron mobility due to fluorine’s electron-withdrawing effects .

-

Semiconductors: Tunable bandgap properties for thin-film transistors .

Pharmaceutical Intermediates

The compound’s stability under physiological conditions makes it a candidate for prodrug development, particularly in fluorinated anticancer agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume